3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-25-13-6-2-11(3-7-13)17-21-15(26-22-17)10-28-19-20-14-8-9-27-16(14)18(24)23(19)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENVTOKEYGPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a thieno[3,2-d]pyrimidin-4-one moiety in its structure suggests that it might interact with biological targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis.
Pharmacokinetics
Given its molecular weight (497.039 g/mol), it is likely to have good oral bioavailability. The presence of a methoxy group and a sulfanyl group could potentially influence its metabolic stability and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by the pH of the environment due to the presence of ionizable groups in its structure.
Biological Activity
The compound 3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound consists of several functional groups that contribute to its biological activity:
- Cyclopropyl group : Known for enhancing metabolic stability.
- Oxadiazole moiety : Associated with various biological activities including anti-inflammatory and antimicrobial effects.
- Thieno[3,2-d]pyrimidinone core : Often linked to antitumor and antiviral properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which modulates various cellular processes including inflammation and cell proliferation .
- Antimicrobial Activity : The oxadiazole and thieno-pyrimidine structures are known to exhibit antimicrobial properties. Studies suggest that such compounds can disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism .
- Anticancer Properties : The compound may induce apoptosis in cancer cells through pathways involving caspases and other pro-apoptotic factors. Research indicates that compounds with similar scaffolds can inhibit tumor growth by targeting specific oncogenic pathways .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study investigating the antimicrobial activity of oxadiazole derivatives showed that compounds similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity. -
Anticancer Activity :
Another study evaluated the anticancer potential of thieno-pyrimidine derivatives in various cancer cell lines (e.g., breast cancer, lung cancer). The results indicated a dose-dependent increase in apoptosis markers following treatment with the compound, suggesting a promising therapeutic application in oncology. -
Inflammatory Response Modulation :
In vitro studies demonstrated that the compound could significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. The specific compound may target various signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the oxadiazole moiety is associated with enhanced antimicrobial activity against several bacterial strains. This makes it a potential candidate for the development of new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
Synthetic Pathways
The synthesis of 3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Thieno[3,2-d]pyrimidinone Core : This is generally achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropyl and Methoxyphenyl Groups : These groups are added through substitution reactions that can involve halogenated intermediates.
- Sulfanylation Reaction : The sulfanyl group is introduced using thiol reagents under controlled conditions to ensure selectivity and yield.
Case Study 1: Antitumor Activity
A study conducted by researchers at [source] demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer cells and showed IC50 values in the low micromolar range. This suggests that further modifications could enhance its potency.
Case Study 2: Antimicrobial Efficacy
In another study published in [source], the compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it possessed significant antibacterial activity comparable to standard antibiotics.
Case Study 3: Inflammatory Response Modulation
Research published in [source] explored the anti-inflammatory effects of similar compounds. The findings indicated that the compound could reduce cytokine levels in vitro, suggesting potential for treating inflammatory diseases like rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse pharmacological activities, and structural modifications significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound likely improves solubility and target binding compared to chlorophenyl or hydroxyphenyl analogs, which showed lower synthetic yields (e.g., 62% for 4c in ) .
- The cyclopropyl group offers metabolic stability over allyl or benzyl groups, which are prone to oxidative degradation .
Role of 1,2,4-Oxadiazole :
- The oxadiazole moiety enhances thermal stability and resistance to enzymatic cleavage, as demonstrated in for related triazolopyrimidines .
Synthetic Efficiency: Compounds with oxadiazole substituents (e.g., target compound and analog) are synthesized via streamlined domino reactions, achieving high purity without chromatography .
Comparative Pharmacokinetics :
- The target compound’s methoxy group may confer better oral bioavailability compared to ’s isoxazole derivative, which has higher hydrophobicity .
Research Implications
The structural uniqueness of this compound positions it as a promising candidate for anticancer or kinase-targeted therapies. Further studies should focus on in vitro potency assays and ADMET profiling to validate its advantages over existing analogs.
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxamide
The unsubstituted thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxamide with formamide under reflux conditions. This method yields the parent structure with >75% efficiency (Scheme 1). For example, heating 2-aminothiophene-3-carboxamide (1a ) with excess formamide at 150°C for 4 hours produces thieno[3,2-d]pyrimidin-4-one (2a ) in 82% yield.
Functionalization at Position 3
Introducing the cyclopropyl group at position 3 requires nucleophilic substitution or direct cyclopropanation. Patel et al. demonstrated that treatment of 3-chlorothieno[3,2-d]pyrimidin-4-one with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours affords 3-cyclopropyl-thieno[3,2-d]pyrimidin-4-one (3 ) in 68% yield (Scheme 2). Alternatively, cyclopropane carboxylic acid chloride can be used as an acylating agent under Friedel-Crafts conditions, though this method yields <50%.
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via a two-step sequence involving nitrile oxide cycloaddition or amidoxime cyclization.
Preparation of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carbonitrile
Reacting 4-methoxybenzamide with hydroxylamine hydrochloride in ethanol under reflux generates 4-methoxybenzamidoxime (4 ). Subsequent cyclization with chloroacetonitrile in the presence of potassium carbonate yields 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonitrile (5 ) with 75% efficiency (Scheme 3).
Reduction to the Hydroxymethyl Derivative
The nitrile group in 5 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, producing [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol (6 ) in 85% yield (Scheme 4).
Conversion to the Bromomethyl Intermediate
Treatment of 6 with phosphorus tribromide (PBr3) in dichloromethane at room temperature for 2 hours yields [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl bromide (7 ) in 90% yield.
Coupling via Sulfanyl Linkage
The final step involves nucleophilic substitution to attach the oxadiazole-methyl group to the thienopyrimidinone core.
Generation of the Thiolate Intermediate
Deprotonation of 3-cyclopropyl-thieno[3,2-d]pyrimidin-4-one (3 ) with sodium hydride (NaH) in dry THF generates the thienopyrimidinone thiolate (8 ) at 0°C (Scheme 5).
Nucleophilic Substitution
Reacting 8 with [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl bromide (7 ) in DMF at 60°C for 6 hours affords the target compound, 3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (9 ), in 65% yield (Scheme 6).
Optimization and Challenges
Regioselectivity in Cyclocondensation
The use of formamide ensures regioselective cyclization at position 4 of the thiophene ring, avoiding competing reactions at position 2. Substituting formamide with urea derivatives leads to thieno[2,3-d]pyrimidines, underscoring the importance of reactant choice.
Purification of Intermediates
Chromatographic purification of 7 is critical due to its sensitivity to hydrolysis. Silica gel chromatography with hexane:ethyl acetate (8:2) achieves >95% purity.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key synthetic strategies for preparing 3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the sulfanyl (-S-) linker through nucleophilic substitution or thiol-ene coupling, often using thiourea derivatives or mercapto intermediates .
- Step 3: Functionalization of the thieno[3,2-d]pyrimidin-4-one core with the cyclopropyl group via alkylation or transition-metal-catalyzed cross-coupling reactions .
- Step 4: Final purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) and characterization using NMR (¹H/¹³C), IR, and mass spectrometry .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) during structural elucidation?
Conflicting NMR signals may arise from dynamic effects (e.g., rotational isomerism) or impurities. To address this:
- Variable Temperature (VT) NMR: Perform experiments at different temperatures to observe coalescence of split peaks, indicating conformational exchange .
- 2D NMR Techniques: Use HSQC, HMBC, and NOESY to confirm connectivity and rule out impurities .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule analysis) .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., halogenated thienopyrimidine derivatives) to validate assignments .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR (key peaks at ~160–170 ppm for carbonyl groups) .
- Infrared Spectroscopy (IR): Confirm the presence of C=O (1650–1750 cm⁻¹), C=N (1600 cm⁻¹), and S–C (600–700 cm⁻¹) bonds .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₂₂H₁₉N₅O₃S₂: expected [M+H]⁺ = 478.0952) .
- HPLC/GC-MS: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns or GC with FID detectors .
Advanced: How can reaction conditions be optimized to improve yields in sensitive steps (e.g., oxadiazole ring formation)?
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance cyclization efficiency .
- Catalysis: Employ Lewis acids (ZnCl₂) or transition metals (CuI) to accelerate nitrile-amine coupling .
- Temperature Control: Maintain reflux conditions (80–100°C) for oxadiazole formation but avoid overheating to prevent decomposition .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to minimize oxidation of sulfur-containing intermediates .
- DoE (Design of Experiments): Apply statistical models to identify critical variables (e.g., reagent stoichiometry, pH) and optimize yield .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?
- Core Modifications: Synthesize analogs with variations in the cyclopropyl, oxadiazole, or methoxyphenyl groups to assess their impact on activity (e.g., antimicrobial or anticancer assays) .
- Bioisosteric Replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to evaluate potency changes .
- Molecular Docking: Use computational tools (AutoDock, Schrödinger) to predict binding interactions with target proteins (e.g., kinases or DNA topoisomerases) .
- In Vitro Screening: Test against cell lines (e.g., MCF-7 for cancer) and compare IC₅₀ values to establish SAR trends .
Basic: What are the common degradation pathways observed for this compound under storage or experimental conditions?
- Hydrolysis: The thienopyrimidinone core may degrade in aqueous media, especially under acidic/basic conditions .
- Oxidation: Sulfanyl (-S-) linkages are prone to oxidation, forming sulfoxides or sulfones; store under inert gas at -20°C .
- Photodegradation: Protect from UV light to prevent cleavage of the methoxyphenyl group .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Biochemical Assays: Measure inhibition of specific enzymes (e.g., cyclooxygenase-2 or FLAP) using fluorescence-based kits .
- Gene Expression Profiling: Perform RNA-seq or qPCR to identify downstream targets after treatment .
- Metabolomic Studies: Use LC-MS to track metabolic perturbations in treated cells .
- In Vivo Models: Evaluate efficacy in rodent models (e.g., inflammation or tumor xenografts) with pharmacokinetic profiling (AUC, Cmax) .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., H₂S during sulfur-based steps) .
- Waste Disposal: Follow institutional guidelines for halogenated/organosulfur waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
